2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol
Description
2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a tetrafluoroethyl group and a phenol moiety
Properties
IUPAC Name |
2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O/c12-10(13)11(14,15)9-5-7(16-17-9)6-3-1-2-4-8(6)18/h1-5,10,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBWBPKELVSJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tetrafluoroethyl group: The tetrafluoroethyl group can be introduced via nucleophilic substitution reactions using tetrafluoroethyl halides.
Attachment of the phenol moiety: The phenol group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The phenol moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]aniline
- **2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]methanol
Uniqueness
2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol is unique due to the presence of both the tetrafluoroethyl group and the phenol moiety, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Biological Activity
2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. The compound consists of a pyrazole ring substituted with a tetrafluoroethyl group and a phenolic moiety, which may contribute to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The tetrafluoroethyl group enhances lipophilicity and binding affinity, while the phenolic hydroxyl group can participate in hydrogen bonding interactions. Such interactions may lead to modulation of enzyme activity or receptor signaling pathways.
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For example, studies have shown that related compounds demonstrate radical scavenging activity comparable to established antioxidants like Trolox. The antioxidant capacity can be assessed using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Ability of Plasma), and ORAC (Oxygen Radical Absorbance Capacity) .
Table 1: Antioxidant Activity Comparison
| Compound | ABTS IC50 (µM) | FRAP IC50 (µM) | ORAC TE (Trolox Equivalent) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Trolox | 10 | 12 | 3.71 |
| Other Pyrazole Derivatives | Varies | Varies | Varies |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies suggest that pyrazole derivatives can inhibit bacterial growth and show potential as antibacterial agents. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cancer progression .
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives:
- Antioxidant Study : A study evaluated the antioxidant potential of various pyrazole derivatives, including those with similar structures to this compound. Results indicated high radical-binding activity across multiple assays .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several pyrazole compounds against common pathogens. Results showed promising antibacterial activity for certain derivatives .
- Anticancer Research : A recent investigation into the anticancer properties of pyrazole derivatives highlighted their ability to induce apoptosis in specific cancer cell lines through targeted inhibition of key signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
